[2-(8-Heptadecenyl)-4,5-dihydro-4-(hydroxymethyl)oxazole-4-yl]methyl oleate
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Overview
Description
[2-(8-Heptadecenyl)-4,5-dihydro-4-(hydroxymethyl)oxazole-4-yl]methyl oleate: is a complex organic compound that features a unique structure combining an oxazole ring with a long-chain oleate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(8-Heptadecenyl)-4,5-dihydro-4-(hydroxymethyl)oxazole-4-yl]methyl oleate typically involves multiple steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an amino alcohol and a carboxylic acid derivative under acidic or basic conditions.
Attachment of the Heptadecenyl Chain: The heptadecenyl chain can be introduced via a nucleophilic substitution reaction, where a suitable leaving group on the oxazole ring is replaced by the heptadecenyl group.
Esterification with Oleic Acid: The final step involves esterification, where the hydroxymethyl group on the oxazole ring reacts with oleic acid in the presence of a catalyst such as sulfuric acid or a coupling agent like DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the oleate ester moiety, leading to the formation of epoxides or hydroxylated derivatives.
Reduction: Reduction reactions can target the double bonds in the heptadecenyl chain, converting them to single bonds and saturating the molecule.
Substitution: The oxazole ring can participate in substitution reactions, where functional groups on the ring are replaced by other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and osmium tetroxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base or acid catalyst.
Major Products
Oxidation: Epoxides, diols, and hydroxylated derivatives.
Reduction: Saturated derivatives with single bonds.
Substitution: Various substituted oxazole derivatives depending on the reagents used.
Scientific Research Applications
[2-(8-Heptadecenyl)-4,5-dihydro-4-(hydroxymethyl)oxazole-4-yl]methyl oleate:
Chemistry: It can be used as a building block for the synthesis of more complex molecules or as a reagent in organic synthesis.
Biology: The compound may have bioactive properties, making it useful in the study of biological pathways and mechanisms.
Industry: It could be used in the formulation of specialty chemicals, such as surfactants or lubricants.
Mechanism of Action
The mechanism of action of [2-(8-Heptadecenyl)-4,5-dihydro-4-(hydroxymethyl)oxazole-4-yl]methyl oleate would depend on its specific interactions with molecular targets. Potential mechanisms include:
Binding to Enzymes: The compound may inhibit or activate enzymes by binding to their active sites.
Interaction with Receptors: It could interact with cell surface or intracellular receptors, modulating signaling pathways.
Membrane Integration: The lipophilic nature of the compound may allow it to integrate into cell membranes, affecting membrane fluidity and function.
Comparison with Similar Compounds
Similar Compounds
[2-(8-Heptadecenyl)-4,5-dihydro-4-(hydroxymethyl)oxazole-4-yl]methyl stearate: Similar structure but with a saturated stearate ester instead of oleate.
[2-(8-Heptadecenyl)-4,5-dihydro-4-(hydroxymethyl)oxazole-4-yl]methyl linoleate: Contains a linoleate ester with two double bonds.
[2-(8-Heptadecenyl)-4,5-dihydro-4-(hydroxymethyl)oxazole-4-yl]methyl palmitate: Features a shorter palmitate ester chain.
Uniqueness
- The presence of the oleate ester provides unique chemical properties, such as increased fluidity and potential bioactivity.
- The combination of the oxazole ring with a long-chain ester makes it distinct in terms of both structure and function.
This detailed article provides a comprehensive overview of [2-(8-Heptadecenyl)-4,5-dihydro-4-(hydroxymethyl)oxazole-4-yl]methyl oleate, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
93939-73-2 |
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Molecular Formula |
C40H73NO4 |
Molecular Weight |
632.0 g/mol |
IUPAC Name |
[2-[(E)-heptadec-8-enyl]-4-(hydroxymethyl)-5H-1,3-oxazol-4-yl]methyl (Z)-octadec-9-enoate |
InChI |
InChI=1S/C40H73NO4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38-41-40(35-42,36-44-38)37-45-39(43)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20,42H,3-16,21-37H2,1-2H3/b19-17+,20-18- |
InChI Key |
BENOUNWWROPAGZ-NADBREJJSA-N |
Isomeric SMILES |
CCCCCCCC/C=C/CCCCCCCC1=NC(CO1)(CO)COC(=O)CCCCCCC/C=C\CCCCCCCC |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC1=NC(CO1)(CO)COC(=O)CCCCCCCC=CCCCCCCCC |
Origin of Product |
United States |
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